molecular formula C19H21NO3 B2725326 (2E)-N-(2-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide CAS No. 433963-97-4

(2E)-N-(2-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B2725326
CAS No.: 433963-97-4
M. Wt: 311.381
InChI Key: XMPYXUAEDSFJRM-JLHYYAGUSA-N
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Description

(2E)-N-(2-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound features a methoxyphenyl group and a propoxyphenyl group attached to the prop-2-enamide backbone, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and 4-propoxybenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2-methoxyaniline with 4-propoxybenzaldehyde under acidic or basic conditions.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: The final step involves the amidation of the amine with acryloyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the double bond or amide group to their respective reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(2-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the propoxy group, making it less hydrophobic.

    (2E)-N-(2-hydroxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.

Properties

IUPAC Name

(E)-N-(2-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-14-23-16-11-8-15(9-12-16)10-13-19(21)20-17-6-4-5-7-18(17)22-2/h4-13H,3,14H2,1-2H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPYXUAEDSFJRM-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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